4-tert-Butoxy-N,N-diethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-Butoxy-N,N-diethylbenzamide is an organic compound with the molecular formula C15H23NO It is known for its unique chemical structure, which includes a tert-butoxy group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butoxy-N,N-diethylbenzamide typically involves the reaction of 4-tert-butoxybenzoyl chloride with diethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Preparation of 4-tert-butoxybenzoyl chloride: This can be achieved by reacting 4-tert-butoxybenzoic acid with thionyl chloride (SOCl2) under reflux conditions.
Formation of this compound: The 4-tert-butoxybenzoyl chloride is then reacted with diethylamine in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-tert-Butoxy-N,N-diethylbenzamide can undergo various chemical reactions, including:
Oxidation: The tert-butoxy group can be oxidized to form corresponding alcohols or ketones.
Reduction: The amide group can be reduced to form amines.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like sulfuryl chloride (SO2Cl2) can be used for substitution reactions.
Major Products
Oxidation: Products may include 4-tert-butoxybenzaldehyde or 4-tert-butoxybenzoic acid.
Reduction: Products may include 4-tert-butoxy-N,N-diethylbenzylamine.
Substitution: Products may include halogenated derivatives of this compound.
Scientific Research Applications
4-tert-Butoxy-N,N-diethylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-tert-Butoxy-N,N-diethylbenzamide involves its interaction with specific molecular targets. The tert-butoxy group can enhance the lipophilicity of the compound, allowing it to penetrate biological membranes more effectively. The amide group can form hydrogen bonds with target proteins, potentially inhibiting their function.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-Butyl-N,N-dimethylaniline
- 4-tert-Butyl-N-phenylbenzamide
- N-butyl-4-tert-butylbenzamide
Uniqueness
4-tert-Butoxy-N,N-diethylbenzamide is unique due to the presence of both the tert-butoxy group and the diethylamide moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
195001-85-5 |
---|---|
Molecular Formula |
C15H23NO2 |
Molecular Weight |
249.35 g/mol |
IUPAC Name |
N,N-diethyl-4-[(2-methylpropan-2-yl)oxy]benzamide |
InChI |
InChI=1S/C15H23NO2/c1-6-16(7-2)14(17)12-8-10-13(11-9-12)18-15(3,4)5/h8-11H,6-7H2,1-5H3 |
InChI Key |
OZADUOXBCVMKLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.